molecular formula C13H23N5O2 B2418998 tert-butyl n-{[3-(piperidin-4-yl)-1h-1,2,4-triazol-5-yl]methyl}carbamate CAS No. 2172559-83-8

tert-butyl n-{[3-(piperidin-4-yl)-1h-1,2,4-triazol-5-yl]methyl}carbamate

Cat. No.: B2418998
CAS No.: 2172559-83-8
M. Wt: 281.36
InChI Key: FCXJWXOARUZMMX-UHFFFAOYSA-N
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Description

tert-butyl n-{[3-(piperidin-4-yl)-1h-1,2,4-triazol-5-yl]methyl}carbamate is a chemical compound with the molecular formula C13H24N4O2 It is a derivative of triazole and piperidine, featuring a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-{[3-(piperidin-4-yl)-1h-1,2,4-triazol-5-yl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of piperidine with a triazole derivative, followed by the introduction of a tert-butyl carbamate group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process often involves recrystallization or chromatography techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl n-{[3-(piperidin-4-yl)-1h-1,2,4-triazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Triethylamine, N,N’-dicyclohexylcarbodiimide (DCC).

    Solvents: Dichloromethane, tetrahydrofuran

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

tert-butyl n-{[3-(piperidin-4-yl)-1h-1,2,4-triazol-5-yl]methyl}carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl methyl(piperidin-4-yl)carbamate
  • tert-Butyl piperidin-4-ylcarbamate
  • tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
  • tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

Uniqueness

tert-butyl n-{[3-(piperidin-4-yl)-1h-1,2,4-triazol-5-yl]methyl}carbamate is unique due to its combination of triazole and piperidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl N-[(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)15-8-10-16-11(18-17-10)9-4-6-14-7-5-9/h9,14H,4-8H2,1-3H3,(H,15,19)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXJWXOARUZMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NN1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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